

Cyclohexyl(phenyl)methanol as an intermediate in fine chemical synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexyl(phenyl)methanol**

Cat. No.: **B1583271**

[Get Quote](#)

An Application Guide for the Synthesis and Use of **Cyclohexyl(phenyl)methanol** in Fine Chemical Synthesis

Abstract

Cyclohexyl(phenyl)methanol is a pivotal secondary alcohol that serves as a versatile intermediate in the landscape of fine chemical synthesis. Its unique molecular architecture, which combines a bulky alicyclic cyclohexyl group and an aromatic phenyl group, imparts distinct steric and electronic properties that are leveraged in the development of complex molecules.^[1] This guide provides an in-depth exploration of **cyclohexyl(phenyl)methanol**, covering its primary synthetic routes, detailed experimental protocols, characterization methodologies, and key applications, particularly in the pharmaceutical and agrochemical sectors. The content is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable laboratory procedures.

Introduction: The Strategic Importance of a Versatile Intermediate

In organic synthesis, secondary alcohols are a cornerstone functional group, primarily due to their accessibility and their capacity for transformation into other critical moieties, most notably ketones through oxidation.^[1] **Cyclohexyl(phenyl)methanol** (CAS No. 945-49-3) exemplifies this utility.^{[2][3]} The molecule's structure is a hybrid of aliphatic and aromatic features, providing a scaffold that can be tailored for various applications. The lipophilic nature of the cyclohexyl

and phenyl rings can enhance biological activity and membrane permeability in derivative compounds, making it a valuable building block for therapeutic agents.^[1] For instance, it is a known precursor in the synthesis of certain derivatives that exhibit affinity for benzodiazepine receptors.^{[1][4]} This guide will elucidate the common pathways to this intermediate and its subsequent chemical transformations.

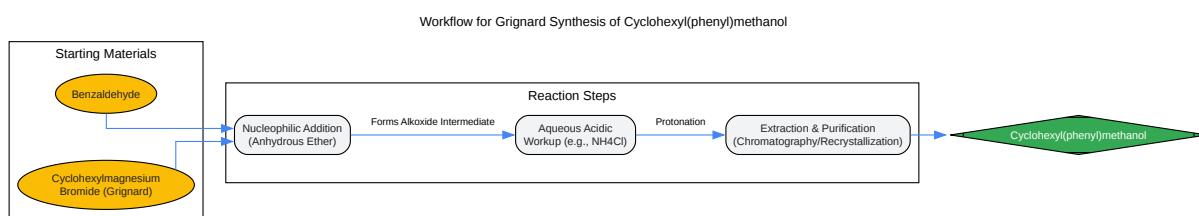
Table 1: Physicochemical Properties of Cyclohexyl(phenyl)methanol

Property	Value	Reference(s)
CAS Number	945-49-3	[1][2][3]
Molecular Formula	C ₁₃ H ₁₈ O	[1][2][3]
Molecular Weight	190.28 g/mol	[1][2][3]
Appearance	White crystalline solid	[1][5]
Melting Point	48 - 50 °C	[1]
IUPAC Name	cyclohexyl(phenyl)methanol	[2]
InChI Key	QDYKZBKCLHBUHU-UHFFFAOYSA-N	[2][3][6]

Synthetic Pathways to Cyclohexyl(phenyl)methanol

The synthesis of **cyclohexyl(phenyl)methanol** is predominantly achieved via two reliable and scalable routes: the Grignard reaction and the reduction of a ketone precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Grignard Reaction


The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.^[7] It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbon of a carbonyl group.^[1] For **cyclohexyl(phenyl)methanol**, this can be approached in two ways:

- Phenylmagnesium bromide reacting with cyclohexanecarboxaldehyde.
- Cyclohexylmagnesium bromide reacting with benzaldehyde.

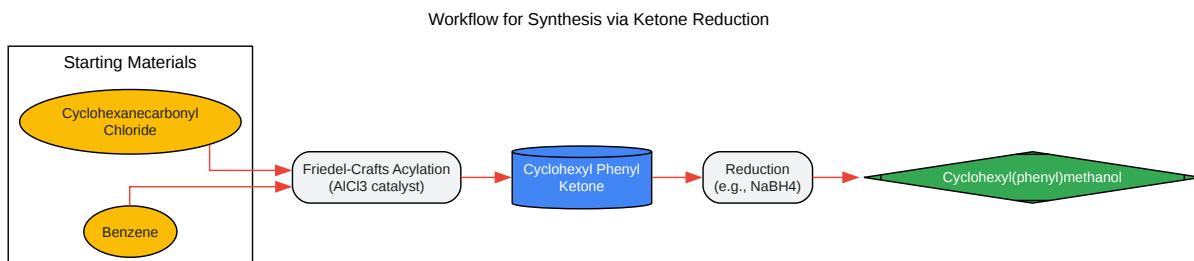
The mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol.[\[1\]](#)

Causality Behind Experimental Choices:

- Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[\[7\]](#)[\[8\]](#) Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the reagent from being quenched.
- Initiation: The reaction between magnesium metal and the organohalide can sometimes be slow to start. A small crystal of iodine or a few drops of a pre-formed Grignard solution can be used to activate the magnesium surface.[\[7\]](#)
- Temperature Control: The reaction is exothermic. It is often initiated at room temperature and then cooled to moderate the rate of addition of the carbonyl compound, preventing side reactions.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Grignard synthesis workflow.


Pathway B: Reduction of Cyclohexyl Phenyl Ketone

This two-step approach first involves the synthesis of cyclohexyl phenyl ketone, which is then reduced to the target alcohol.

- Friedel-Crafts Acylation: Cyclohexyl phenyl ketone is prepared via the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.[\[1\]](#) This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl_3).[\[1\]](#)
- Reduction: The resulting ketone is then reduced to **cyclohexyl(phenyl)methanol**. This can be achieved using various reducing agents.

Causality Behind Experimental Choices:

- Choice of Reducing Agent:
 - Sodium borohydride (NaBH_4): A mild and selective reagent, safe to use in alcoholic solvents like methanol or ethanol. It is often the preferred choice for laboratory-scale synthesis due to its ease of handling.
 - Lithium aluminum hydride (LiAlH_4): A much more powerful reducing agent that must be used in anhydrous aprotic solvents (e.g., ether, THF). It offers high yields but requires more stringent safety precautions.
 - Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a clean method, often used in industrial settings.[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Ketone reduction synthesis workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Synthesis via Grignard Reaction (using Phenylmagnesium Bromide)

This protocol details the reaction of phenylmagnesium bromide with cyclohexanecarboxaldehyde.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- Cyclohexanecarboxaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Iodine crystal (optional, as initiator)

Equipment:

- Three-neck round-bottom flask, oven-dried
- Dropping funnel, oven-dried
- Condenser, oven-dried
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

Procedure:

- **Setup:** Assemble the dry three-neck flask with the dropping funnel, condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in the flask.
- **Reagent Preparation:** In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
- **Initiation:** Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle refluxing of the ether), add a tiny crystal of iodine or warm the flask gently.
- **Grignard Formation:** Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
- **Carbonyl Addition:** Prepare a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether. Cool the Grignard solution in an ice bath and add the aldehyde solution dropwise from the dropping funnel.

- Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous MgSO₄.
- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude **cyclohexyl(phenyl)methanol**.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.

Protocol: Purification and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

Purification (Column Chromatography):

- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
- Monitoring: The separation is monitored by Thin Layer Chromatography (TLC), visualizing spots under a UV lamp. The R_f value for the product is typically around 0.4-0.5 in 10% ethyl acetate/hexanes.

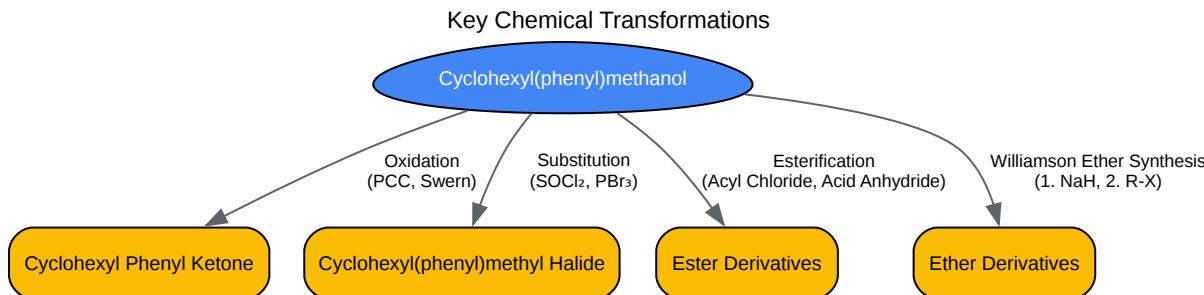

Characterization (Spectroscopy): The structure of the purified product must be confirmed.

Table 2: Key Spectroscopic Data for Cyclohexyl(phenyl)methanol

Spectrum Type	Key Signals / Peaks	Interpretation	Reference(s)
^1H NMR (CDCl_3)	δ 7.40–7.20 (m, 5H)	Protons of the phenyl group	[1]
δ 4.37 (d, 1H)	Carbinol proton (- CHOH)	[1]	
δ 2.10–0.85 (m, 11H)	Protons of the cyclohexyl group	[1]	
δ ~2.0 (br s, 1H)	Hydroxyl proton (-OH)		
^{13}C NMR (CDCl_3)	δ ~143.6, ~128.3, ~127.2, ~126.5	Aromatic carbons	[1]
δ ~79.0	Carbinol carbon (- CHOH)		
δ ~44.0, ~29.0, ~26.5, ~26.0	Cyclohexyl carbons	[1]	
Infrared (IR)	$\sim 3400 \text{ cm}^{-1}$ (broad)	O-H stretch of the alcohol	[1]
$\sim 3100\text{-}3000 \text{ cm}^{-1}$	Aromatic C-H stretch	[1]	
$\sim 2950\text{-}2850 \text{ cm}^{-1}$	Aliphatic C-H stretch	[1]	

Applications in Fine Chemical Synthesis

The true value of **cyclohexyl(phenyl)methanol** lies in its role as a versatile synthetic intermediate. The hydroxyl group is the primary site of reactivity, allowing for numerous transformations.[1]

[Click to download full resolution via product page](#)

Caption: Reactivity and transformations.

- Oxidation to Ketones: The secondary alcohol can be easily oxidized to the corresponding ketone, cyclohexyl phenyl ketone.^[1] This is a fundamental transformation, as ketones are themselves versatile precursors for more complex molecules.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and replaced by other nucleophiles, such as halides.^[1] These halogenated derivatives are valuable intermediates for introducing further functionality.
- Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) yields esters, which are prevalent in fragrances and as protecting groups in multi-step syntheses.
- Chiral Synthesis: The carbinol center is a stereocenter. The development of methods for the asymmetric synthesis of (R)- or (S)-**cyclohexyl(phenyl)methanol** is of high interest, as stereochemistry is often critical for the pharmacological activity of a drug molecule.^{[1][11]} Biocatalytic reduction of the ketone precursor using ketoreductases is a modern, green approach to achieving high enantioselectivity.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]
- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexyl(phenyl)methanol | CAS: 945-49-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Cyclohexyl(phenyl)methanol | 945-49-3 | AAA94549 [biosynth.com]
- 5. Cyclohexyl(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 6. GSRS [precision.fda.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Cyclohexyl(phenyl)methanol as an intermediate in fine chemical synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583271#cyclohexyl-phenyl-methanol-as-an-intermediate-in-fine-chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com